

comparative analysis of Guanylate cyclase-IN-1 with other sGC inhibitors

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Compound of Interest		
Compound Name:	Guanylate cyclase-IN-1	
Cat. No.:	B1375327	Get Quote

A Comparative Analysis of Soluble Guanylate Cyclase (sGC) Inhibitors

To the valued researcher,

This guide provides a comparative analysis of commonly used inhibitors of soluble guanylate cyclase (sGC). Our initial goal was to conduct a detailed comparison of **Guanylate cyclase-IN-1** with other sGC inhibitors. However, "**Guanylate cyclase-IN-1**," also cataloged as "Example 46" from patent literature, is a compound for which there is no publicly available experimental data regarding its potency, selectivity, or mechanism of action. This absence of data precludes a scientifically rigorous comparison.

Therefore, this guide has been pivoted to offer a comprehensive comparative analysis of three well-characterized and widely utilized sGC inhibitors: ODQ (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one), NS-2028, and LY-83583. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate sGC inhibitor for their experimental needs by presenting objective performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to Soluble Guanylate Cyclase (sGC) and Its Inhibition



Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. As a heterodimeric hemeprotein, it acts as the primary receptor for NO. Upon NO binding to its heme cofactor, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][4] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.

Inhibition of sGC is a valuable tool for investigating the physiological and pathophysiological roles of the NO-cGMP pathway. sGC inhibitors are used to probe the involvement of this pathway in various diseases and to validate sGC as a therapeutic target. The inhibitors discussed in this guide, ODQ, NS-2028, and LY-83583, are instrumental in these research endeavors, each with distinct mechanisms of action and selectivity profiles.

Comparative Performance of sGC Inhibitors

The efficacy and utility of an sGC inhibitor are determined by its potency, mechanism of action, and selectivity. The following tables summarize the key quantitative data for ODQ, NS-2028, and LY-83583, allowing for a direct comparison of their performance.

Table 1: Potency of sGC Inhibitors (IC50 Values)

Compound	Basal sGC Activity	NO-Stimulated sGC Activity	Cell-Based cGMP Formation
ODQ	Not typically reported	~10 nM (in cerebellar slices)[5]	Not specified
NS-2028	30 nM[6][7]	200 nM[6][7]	30 nM (SIN-1- stimulated)[6][7]
LY-83583	Not specified	Micromolar range (μΜ)[4]	1 μM (SNP-induced) [1]

Table 2: Mechanism of Action and Selectivity

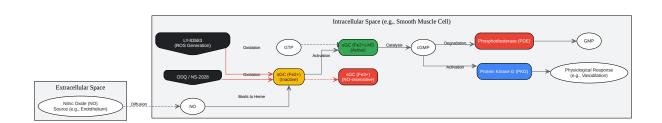


Compound	Mechanism of Action	Selectivity Profile
ODQ	Oxidizes the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state, rendering the enzyme insensitive to NO.[8]	Non-selective. Also inhibits other heme-containing proteins such as nitric oxide synthase (NOS) and cytochrome P-450 enzymes.[9]
NS-2028	Similar to ODQ, acts by oxidizing the heme iron of sGC.[8]	Considered more selective for sGC compared to ODQ. Does not affect particulate guanylate cyclase or adenylyl cyclase.[6]
LY-83583	Inhibition is mediated by the generation of reactive oxygen species (ROS), which can lead to the oxidation of the sGC heme group.[4]	Broad-acting, not specific to sGC. Its effects are linked to ROS generation, which can impact numerous cellular processes.

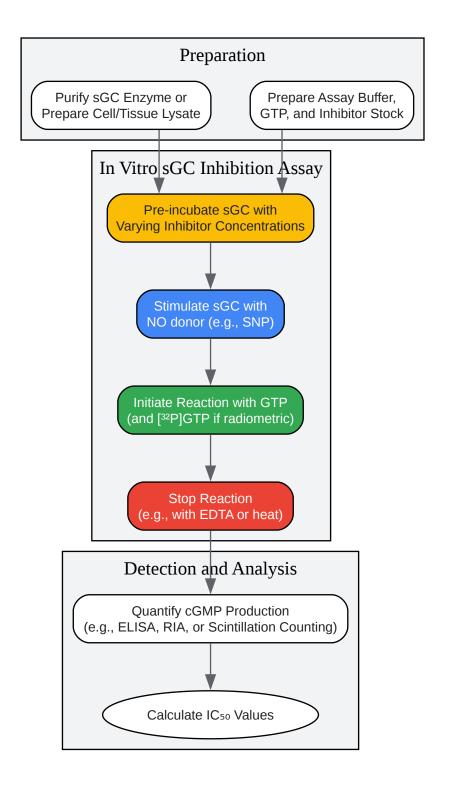
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the NO-sGC-cGMP signaling pathway with points of inhibition and a typical experimental workflow for evaluating sGC inhibitors.









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